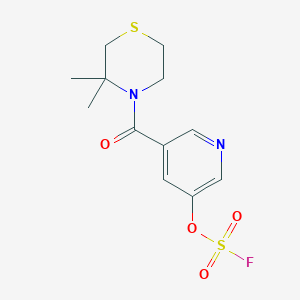

2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of a series of hybrid pyrrolidine-2,5-dione derivatives, which showed potent anticonvulsant properties . Another study reported the reactions of alkyl 4-aminobenzoates with maleic anhydride to give the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, a study reported the structure-activity relationship of 2,5-dimethylpyrrole derivatives . Another study reported the structure of pyrrolidine-2,5-dione ring linked by two or three methylene carbon linkers with morpholine or 4-arylpiperazine fragment .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a study reported that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to increase monoclonal antibody production .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a study reported the properties of 2,5-dioxopyrrolidin-1-yl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate .Aplicaciones Científicas De Investigación

Synthesis of Bioactive Molecules

2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid: is utilized in the synthesis of indole derivatives, which are significant in the development of biologically active compounds. These compounds have shown potential in treating cancer cells, microbes, and various disorders .

Antiviral and Anti-HIV Research

This compound is a precursor in the synthesis of indole derivatives that exhibit antiviral and anti-HIV activities. Researchers have reported derivatives with inhibitory activity against influenza A and Coxsackie B4 virus .

Anticonvulsant Properties

In the search for new anticonvulsants, derivatives of this compound have been explored. The pyrrolidine-2,5-dione ring, which is part of its structure, is linked to other pharmacophores to investigate their efficacy in seizure control .

Monoclonal Antibody Production

In pharmaceutical development, particularly in monoclonal antibody production, derivatives of this compound have been found to increase cell-specific productivity. This has implications for medication supply and cost reduction in therapeutic antibody production .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various cellular targets, influencing processes such as monoclonal antibody production

Mode of Action

It’s known that similar compounds can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . This suggests that the compound may interact with cellular metabolism and energy production pathways.

Result of Action

Similar compounds have been shown to increase monoclonal antibody production and suppress the galactosylation on a monoclonal antibody . This suggests that the compound may have potential applications in biotechnology and pharmaceutical industries.

Safety and Hazards

Direcciones Futuras

The future directions for the study of similar compounds include further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, the promising in vivo activity profile and drug-like properties of these compounds make them interesting candidates for further preclinical development .

Propiedades

IUPAC Name |

2-(3,4-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-4-5(2)8(13)9(7(4)12)3-6(10)11/h4-5H,3H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLUUCPPHRXGEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)N(C1=O)CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-8-(3-chloro-2-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881827.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2881829.png)

![3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one](/img/structure/B2881830.png)

![N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2881839.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2881842.png)

![3-[(3-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2881844.png)

![Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2881846.png)

![3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2881848.png)